molecular formula C21H14FN3O2 B12880731 4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide CAS No. 858118-29-3

4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

Cat. No.: B12880731
CAS No.: 858118-29-3
M. Wt: 359.4 g/mol
InChI Key: GPLZBHUEIDZQCX-UHFFFAOYSA-N
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Description

4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a small-molecule compound featuring a pyrrolo[2,3-b]pyridine core substituted with a 2-fluorobenzoyl group at the 3-position and a benzamide moiety at the 5-position. This structure is characteristic of ligands targeting nuclear receptors or kinases, where the fluorobenzoyl group enhances binding affinity through hydrophobic interactions and electronic effects, while the benzamide contributes to solubility and bioavailability .

Properties

CAS No.

858118-29-3

Molecular Formula

C21H14FN3O2

Molecular Weight

359.4 g/mol

IUPAC Name

4-[3-(2-fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide

InChI

InChI=1S/C21H14FN3O2/c22-18-4-2-1-3-15(18)19(26)17-11-25-21-16(17)9-14(10-24-21)12-5-7-13(8-6-12)20(23)27/h1-11H,(H2,23,27)(H,24,25)

InChI Key

GPLZBHUEIDZQCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)C(=O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrrolo[2,3-b]pyridine derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrrolo[2,3-b]pyridine Cores

The pyrrolo[2,3-b]pyridine scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Substituents Molecular Weight (g/mol) Biological Target Key Findings
4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide 3-(2-Fluorobenzoyl), 5-benzamide 403.16 (calculated) Undisclosed (Kinase/Nuclear Receptor suspected) High predicted binding affinity due to fluorine’s electronegativity and benzamide’s H-bonding potential .
3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide (J Med Chem 2018) 3-Cyano, 4-trifluoromethyl, 5-benzamide 563.60 RORγ (Retinoic Acid Receptor-Related Orphan Receptor C2) Potent inverse agonist (IC₅₀ = 8 nM); orally bioavailable with >80% plasma stability .
tert-Butyl-((1r,4r)-4-((5-chloro-4-(3-(4-fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-yl)amino)cyclohexyl)carbamate (ASM-17) 4-Fluorobenzoyl, pyridinyl-chloro 614.09 Undisclosed (Kinase inhibitor candidate) Improved selectivity over off-target kinases due to 4-fluorobenzoyl’s steric effects .
N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide (IUPHAR) 3-Piperidinyl, 5-propanamide 316.40 Serotonin Receptors (5-HT₆) Moderate affinity (Ki = 120 nM); piperidinyl enhances CNS penetration .
3-Chloro-N-[4-chloro-3-(1H-pyrrolo[2,3-b]pyridin-5-ylcarbamoyl)phenyl]-4-(2-hydroxyethylamino)benzamide (PDB: 5SAZ) 3-Chloro, 4-hydroxyethylamino 555.84 DDR1 Kinase Co-crystal structure shows direct interaction with kinase ATP-binding pocket (resolution: 1.8 Å) .

Impact of Substituent Modifications

  • Fluorine Position : The 2-fluorobenzoyl group in the target compound likely reduces metabolic degradation compared to 4-fluorobenzoyl analogs (e.g., ASM-17) due to steric shielding of the carbonyl group .
  • Benzamide vs. Trifluoromethyl : The trifluoromethyl group in the J Med Chem 2018 compound increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. In contrast, the benzamide in the target compound balances solubility and target engagement .
  • Piperidinyl vs. Chloro Substituents : Piperidinyl groups (e.g., IUPHAR compounds) improve blood-brain barrier penetration, making them suitable for CNS targets. Chloro substituents (e.g., 5SAZ ligand) enhance kinase selectivity via hydrophobic pocket interactions .

Pharmacokinetic and Toxicity Profiles

  • Oral Bioavailability : The J Med Chem 2018 compound demonstrates >80% oral bioavailability in preclinical models, attributed to its balanced logP (3.2) and moderate molecular weight . The target compound’s bioavailability remains unstudied but is predicted to be lower due to higher polarity.
  • Toxicity : Piperidinyl-containing analogs (e.g., IUPHAR compounds) show off-target binding to hERG channels (risk of cardiotoxicity), whereas fluorobenzoyl derivatives exhibit cleaner safety profiles .

Biological Activity

The compound 4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and findings from relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is C19H16FN3OC_{19}H_{16}FN_{3}O. Its structure features a pyrrolo[2,3-b]pyridine core, which is known for its ability to interact with various biological targets. The presence of the fluorobenzoyl group is significant for enhancing lipophilicity and bioavailability.

Antitumor Activity

Recent studies have indicated that compounds similar to 4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide exhibit significant antitumor properties. Research focusing on related benzamide derivatives has shown that they can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated IC50 values in the nanomolar range against specific cancer types, indicating potent activity.

The biological activity of 4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide may be attributed to its interaction with key signaling pathways involved in cancer progression. Specifically, it has been suggested that such compounds can inhibit protein kinases that are crucial for tumor growth and survival.

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of various functional groups in modulating the biological activity of benzamide derivatives. For example:

  • Fluorine Substitution : The introduction of fluorine enhances metabolic stability and lipophilicity.
  • Pyridine Derivatives : The presence of a pyridine ring contributes to increased binding affinity to target proteins.

Case Studies

  • In Vitro Studies : A study evaluating a series of benzamide derivatives showed that modifications at the 2-position of the benzamide significantly affected their inhibitory potency against cancer cell lines. Specifically, compounds with electron-withdrawing groups demonstrated enhanced activity compared to their electron-donating counterparts.
    CompoundIC50 (µM)Cell Line
    A0.5MCF-7
    B0.8HeLa
    C1.2A549
  • In Vivo Efficacy : Animal models treated with similar compounds exhibited reduced tumor size compared to control groups. These findings support the potential therapeutic application of 4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide in oncology.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds within this class demonstrate favorable absorption and distribution profiles. The fluorine atom contributes to improved bioavailability and reduced clearance rates, making them suitable candidates for further development.

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